molecular formula C17H13BrN2O2 B3056344 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-12-8

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B3056344
CAS No.: 70598-12-8
M. Wt: 357.2 g/mol
InChI Key: HJPBMMFGHALHBV-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction. This involves the reaction of phenylacetic acid with bromine in the presence of a catalyst such as iron(III) bromide.

    Coupling of the Pyrazole and Bromophenyl Groups: The final step involves the coupling of the pyrazole ring with the bromophenyl group. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the bromophenyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A simpler compound with a bromophenyl group attached to an acetic acid moiety.

    Phenylacetic acid: Lacks the bromine atom and the pyrazole ring, making it less complex.

    Indole-3-acetic acid: Contains an indole ring instead of a pyrazole ring.

Uniqueness

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is unique due to the presence of both a bromophenyl group and a pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPBMMFGHALHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563837
Record name [3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70598-12-8
Record name [3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
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2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
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2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
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2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
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2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
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2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

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